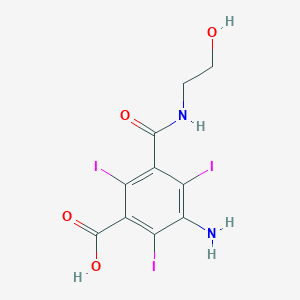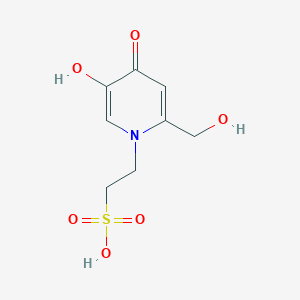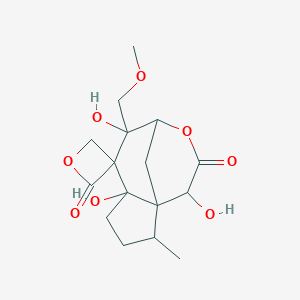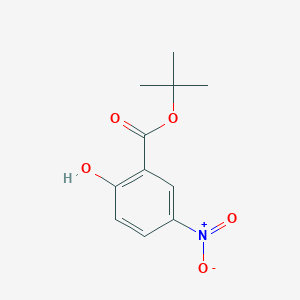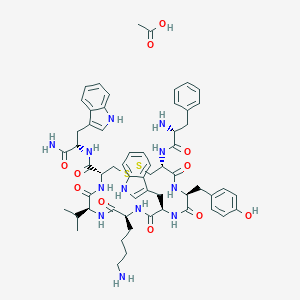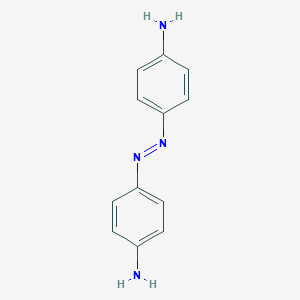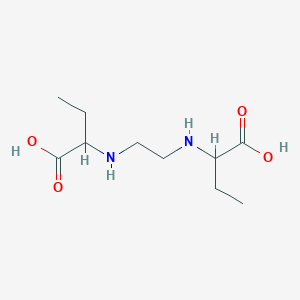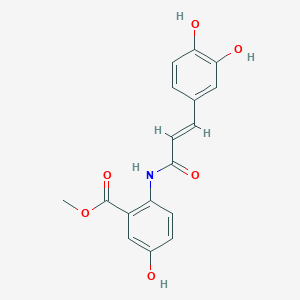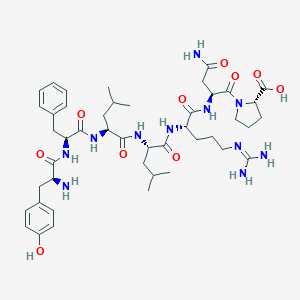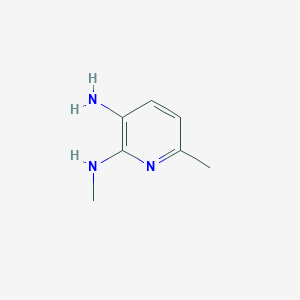
N2,6-Dimethylpyridine-2,3-diamine
Vue d'ensemble
Description
N2,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its unique structure, which includes two methyl groups and two amino groups attached to the pyridine ring. It has various applications in scientific research and industry due to its reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethylpyridine-2,3-diamine typically involves the reaction of 2,6-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the use of copper (II) sulfate in ethanol and water at elevated temperatures (180-190°C) for an extended period (approximately 38 hours). This reaction yields the desired diamine compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N2,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions
Major Products
The major products formed from these reactions include nitroso, nitro, and substituted pyridine derivatives, which have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
N2,6-Dimethylpyridine-2,3-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism by which N2,6-Dimethylpyridine-2,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
Similar Compounds
N2,N6-Dimethylpyridine-2,6-diamine: A closely related compound with similar structural features and reactivity.
N2,N2-Dimethylpyridine-2,6-diamine: Another derivative with comparable properties and applications
Uniqueness
N2,6-Dimethylpyridine-2,3-diamine stands out due to its specific substitution pattern, which imparts unique reactivity and functional properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
2-N,6-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-6(8)7(9-2)10-5/h3-4H,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZCGIPHFGISTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621896 | |
| Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-09-3 | |
| Record name | N~2~,6-Dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

